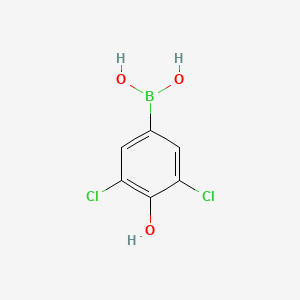
(3,5-Dichloro-4-hydroxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions and a hydroxyl group at the 4 position. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (3,5-Dichloro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted phenylboronic acids.
科学研究应用
(3,5-Dichloro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
(3,5-Dichlorophenyl)boronic acid: Similar structure but lacks the hydroxyl group at the 4 position.
4-Hydroxyphenylboronic acid: Similar structure but lacks the chlorine atoms at the 3 and 5 positions.
Uniqueness: (3,5-Dichloro-4-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine atoms and a hydroxyl group, which provides distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for versatile applications in organic synthesis and medicinal chemistry .
生物活性
(3,5-Dichloro-4-hydroxyphenyl)boronic acid (DCBPA) is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and organic synthesis.
- Molecular Formula : C6H5BCl2O3
- Molecular Weight : 206.82 g/mol
- IUPAC Name : this compound
- CAS Number : 1335048-35-5
DCBPA features a phenolic structure substituted with two chlorine atoms and a hydroxyl group, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
DCBPA primarily acts through:
- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds, making DCBPA a valuable reagent in organic synthesis. The compound engages in transmetalation processes that are crucial for the coupling of aryl or vinyl halides with boronic acids.
Enzyme Inhibition
DCBPA has been investigated for its role as an enzyme inhibitor. It has shown potential in the inhibition of certain kinases involved in cancer cell proliferation. For instance, studies indicate that DCBPA can interact with the MELK kinase, which is implicated in cancer stem cell maintenance and proliferation .
Case Study: Breast Cancer Research
In a study examining basal-like breast cancer cells, DCBPA was used to evaluate its effects on cell proliferation and survival. The findings suggested that while MELK is overexpressed in these cells, DCBPA's role as an inhibitor could provide insights into targeted therapies for aggressive cancer types .
Table 1: IC50 Values of DCBPA and Related Compounds
| Compound | IC50 (nM) |
|---|---|
| DCBPA | 0.023 |
| JW-7-25-1 | 5.0 |
| OTSSP167 | 0.5 |
| HTH-01-091 | 10.5 |
This table illustrates the potency of DCBPA compared to other known inhibitors within similar pathways, highlighting its potential as a therapeutic agent .
Synthesis and Reaction Pathways
DCBPA is synthesized through palladium-catalyzed borylation of halogenated phenols. The reaction conditions typically involve:
- Catalyst : Palladium(II) acetate
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated conditions to enhance yield and purity.
属性
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWASSWLQMNNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













